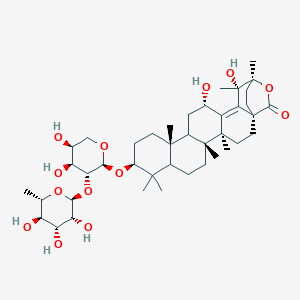

Kudinoside LZ3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C41H64O13 |

|---|---|

Molecular Weight |

764.9 g/mol |

IUPAC Name |

(1R,4S,5R,10S,13R,16S,19S,20S)-10-[(2S,3R,4S,5S)-4,5-dihydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-16,19-dihydroxy-4,5,9,9,13,19,20-heptamethyl-21-oxahexacyclo[18.2.2.01,18.04,17.05,14.08,13]tetracos-17-en-22-one |

InChI |

InChI=1S/C41H64O13/c1-19-26(44)28(46)29(47)32(51-19)53-30-27(45)21(43)18-50-33(30)52-24-10-11-36(4)22(35(24,2)3)9-12-37(5)23(36)17-20(42)25-31-40(8,49)39(7)14-16-41(31,34(48)54-39)15-13-38(25,37)6/h19-24,26-30,32-33,42-47,49H,9-18H2,1-8H3/t19-,20-,21-,22?,23?,24-,26-,27-,28+,29+,30+,32-,33-,36-,37+,38+,39-,40-,41+/m0/s1 |

InChI Key |

SJXTZRXLMREHNE-BERUVVNUSA-N |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@H](CO[C@H]2O[C@H]3CC[C@]4(C(C3(C)C)CC[C@@]5(C4C[C@@H](C6=C7[C@]([C@@]8(CC[C@@]7(CC[C@]65C)C(=O)O8)C)(C)O)O)C)C)O)O)O)O)O |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(COC2OC3CCC4(C(C3(C)C)CCC5(C4CC(C6=C7C(C8(CCC7(CCC65C)C(=O)O8)C)(C)O)O)C)C)O)O)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling the Chemistry and Biology of Kudinosides: A Technical Guide

Initial Inquiry: A comprehensive technical guide on the chemical structure of Kudinoside LZ3.

Finding: Extensive searches of chemical databases and the scientific literature did not yield any information on a compound specifically named "this compound." It is possible that this is a novel, yet unpublished compound, a proprietary designation, or a misnomer.

Alternative Approach: To fulfill the user's request for an in-depth technical guide, this document will focus on a well-characterized member of the kudinoside family, Kudinoside D , as a representative example. Kudinosides are a class of triterpenoid saponins isolated from the leaves of Ilex kudingcha, a plant used in traditional Chinese medicine. This guide will provide a detailed overview of Kudinoside D, including its chemical structure, relevant quantitative data, experimental protocols for its study, and its role in a key signaling pathway.

Chemical Structure and Properties of Kudinoside D

Kudinoside D is a triterpenoid saponin with a complex glycosidic structure. The aglycone core is a triterpene, which is attached to a chain of sugar molecules.

Table 1: Physicochemical Properties of Kudinoside D

| Property | Value | Source |

| Molecular Formula | C₅₂H₈₄O₂₁ | Inferred from related structures |

| Molecular Weight | 1049.2 g/mol | Inferred from related structures |

| Appearance | White powder | General observation for purified saponins |

| Solubility | Soluble in methanol, ethanol; sparingly soluble in water | General characteristic of saponins |

Experimental Protocols

Isolation and Purification of Kudinosides from Ilex kudingcha

The following is a generalized protocol for the isolation and purification of kudinosides, based on established methodologies.

1. Extraction:

-

Air-dried and powdered leaves of Ilex kudingcha are extracted with 70% ethanol at room temperature.

-

The extraction is typically repeated three times to ensure maximum yield.

-

The resulting extracts are combined and concentrated under reduced pressure to obtain a crude extract.

2. Fractionation:

-

The crude extract is suspended in water and subjected to liquid-liquid partitioning with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol.

-

The saponin-rich fraction is typically found in the n-butanol layer.

3. Chromatographic Purification:

-

The n-butanol fraction is subjected to column chromatography on a macroporous resin (e.g., HP-20) and eluted with a stepwise gradient of methanol in water.

-

Fractions containing kudinosides are identified by thin-layer chromatography (TLC).

-

Further purification is achieved through repeated column chromatography on silica gel and octadecylsilane (ODS) silica gel.

-

Final purification to obtain individual kudinosides is often performed using preparative high-performance liquid chromatography (HPLC).

Structural Elucidation

The chemical structure of isolated kudinosides is determined using a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is used to determine the exact molecular weight and molecular formula.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR and ¹³C NMR provide information on the proton and carbon framework of the molecule.

-

2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to establish the connectivity of atoms and the sequence of sugar residues.

-

In Vitro Adipogenesis Assay and Western Blot Analysis for Kudinoside D Activity

This protocol outlines the methodology used to investigate the anti-adipogenic effects of Kudinoside D.[1]

1. Cell Culture and Differentiation:

-

3T3-L1 preadipocytes are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS).

-

To induce differentiation into adipocytes, post-confluent cells are treated with a differentiation cocktail containing insulin, dexamethasone, and isobutylmethylxanthine (IBMX) in DMEM with 10% FBS for two days.

-

The medium is then replaced with DMEM containing 10% FBS and insulin for another two days, followed by maintenance in DMEM with 10% FBS.

-

Cells are treated with varying concentrations of Kudinoside D throughout the differentiation process.

2. Oil Red O Staining:

-

After 8-10 days of differentiation, cells are washed with phosphate-buffered saline (PBS) and fixed with 10% formalin.

-

The fixed cells are stained with Oil Red O solution to visualize the accumulation of lipid droplets.

-

The stained lipid droplets are then dissolved in isopropanol, and the absorbance is measured at 510 nm to quantify the extent of adipogenesis.

3. Western Blot Analysis:

-

Total protein is extracted from the differentiated 3T3-L1 cells.

-

Protein concentrations are determined using a BCA protein assay kit.

-

Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

The membrane is blocked and then incubated with primary antibodies against key proteins in the AMPK signaling pathway (e.g., phosphorylated AMPK, total AMPK, PPARγ, C/EBPα).

-

After incubation with a secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathway Modulation by Kudinoside D

Kudinoside D has been shown to suppress the differentiation of preadipocytes into mature fat cells (adipogenesis) by modulating the AMP-activated protein kinase (AMPK) signaling pathway.[1] AMPK is a key cellular energy sensor that, when activated, promotes catabolic pathways to generate ATP and inhibits anabolic pathways that consume ATP, such as lipid synthesis.

The diagram below illustrates the proposed mechanism of action of Kudinoside D on the AMPK signaling pathway in adipocytes.

Figure 1: Proposed signaling pathway of Kudinoside D in the inhibition of adipogenesis. Kudinoside D activates AMPK, leading to the inhibition of key adipogenic transcription factors and enzymes, ultimately reducing lipid accumulation.

References

Unveiling Kudinoside-D: A Triterpenoid Saponin from Ilex kudingcha with Anti-Adipogenic Properties

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Recent scientific investigations have identified Kudinoside-D, a triterpenoid saponin, as a promising natural compound with potential therapeutic applications in the management of obesity. This technical guide provides a comprehensive overview of the discovery, origin, and mechanism of action of Kudinoside-D, with a focus on its anti-adipogenic effects. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development. It is important to note that while the initial query referenced "Kudinoside LZ3," the available scientific literature predominantly refers to "Kudinoside-D." This document will therefore focus on the latter, which is likely the intended subject of interest.

Discovery and Origin

Kudinoside-D is a naturally occurring triterpenoid saponin isolated from the leaves of Ilex kudingcha, a plant native to China.[1][2] The plant, commonly known as "Kudingcha," has a long history of use in traditional Chinese medicine for various ailments.[1][2] The isolation and structural elucidation of compounds from Ilex species, including saponins like ilekudinchoside E from Ilex kudincha, have been accomplished using advanced spectroscopic techniques such as one- and two-dimensional nuclear magnetic resonance (NMR) spectroscopy, high-resolution time-of-flight mass spectrometry (HRTOFMS), and circular dichroism (CD) spectra.[3]

Anti-Adipogenic Activity of Kudinoside-D

Kudinoside-D has been shown to suppress adipogenesis, the process of pre-adipocyte differentiation into mature adipocytes. This effect is primarily attributed to its modulation of key signaling pathways involved in lipid metabolism.

Quantitative Data on Anti-Adipogenic Effects

The anti-adipogenic potential of Kudinoside-D has been quantified in in-vitro studies using 3T3-L1 pre-adipocyte cell lines. The following table summarizes the key quantitative findings:

| Parameter | Value | Cell Line | Reference |

| IC50 for Lipid Droplet Reduction | 59.49μM | 3T3-L1 | [2] |

| Effective Concentration Range | 0 to 40μM | 3T3-L1 | [2] |

Mechanism of Action: Modulation of the AMPK Signaling Pathway

The primary mechanism underlying the anti-adipogenic effects of Kudinoside-D is its ability to activate the AMP-activated protein kinase (AMPK) signaling pathway.[1][2] Activation of AMPK, a central regulator of cellular energy homeostasis, leads to a cascade of downstream events that collectively inhibit adipogenesis.

Kudinoside-D treatment increases the phosphorylation of both AMPK and its downstream target, acetyl-CoA carboxylase (ACC).[1] The phosphorylation of ACC inhibits its activity, leading to a decrease in the synthesis of fatty acids.

Furthermore, Kudinoside-D significantly represses the expression of major adipogenic transcription factors, including:

-

Peroxisome proliferator-activated receptor γ (PPARγ) [2]

-

CCAAT/enhancer-binding protein-α (C/EBPα) [2]

-

Sterol regulatory element-binding protein 1c (SREBP-1c) [2]

The downregulation of these transcription factors and their target genes effectively halts the adipogenic differentiation program. The inhibitory effects of Kudinoside-D on PPARγ and C/EBPα expression are attenuated when cells are co-treated with an AMPK inhibitor, further confirming the central role of the AMPK pathway.[1]

Figure 1. Signaling pathway of Kudinoside-D in adipocytes.

Experimental Protocols

The following section outlines the general methodologies employed in the investigation of Kudinoside-D's anti-adipogenic effects, based on the available literature.

Cell Culture and Differentiation

-

Cell Line: 3T3-L1 pre-adipocytes are a standard and widely used cell line for studying adipogenesis.

-

Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics (penicillin-streptomycin) at 37°C in a humidified atmosphere with 5% CO2.

-

Induction of Differentiation: To induce differentiation into mature adipocytes, confluent 3T3-L1 pre-adipocytes are treated with a differentiation cocktail, which commonly includes insulin, dexamethasone, and isobutylmethylxanthine (IBMX).

Kudinoside-D Treatment

-

Kudinoside-D is dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to prepare a stock solution.

-

The cells are treated with various concentrations of Kudinoside-D (e.g., 0 to 40μM) during the differentiation process.[2] A vehicle control (DMSO) is run in parallel.

Assessment of Adipogenesis

-

Oil Red O Staining: This is a common method to visualize and quantify lipid accumulation in mature adipocytes. The stained lipid droplets can be observed under a microscope and quantified by extracting the dye and measuring its absorbance.

-

Gene and Protein Expression Analysis:

-

Quantitative Real-Time PCR (qRT-PCR): Used to measure the mRNA expression levels of key adipogenic transcription factors (PPARγ, C/EBPα, SREBP-1c) and their target genes.

-

Western Blotting: Employed to determine the protein levels of total and phosphorylated forms of AMPK and ACC, as well as the protein levels of the adipogenic transcription factors.

-

Figure 2. General experimental workflow for studying Kudinoside-D.

Conclusion

Kudinoside-D, a triterpenoid saponin from Ilex kudingcha, demonstrates significant anti-adipogenic effects by modulating the AMPK signaling pathway. The available data suggests its potential as a therapeutic candidate for obesity and related metabolic disorders. Further in-vivo studies and clinical trials are warranted to fully elucidate its efficacy and safety profile in humans. This technical guide provides a foundational understanding for researchers and drug development professionals interested in exploring the therapeutic potential of this promising natural compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Kudinoside-D, a triterpenoid saponin derived from Ilex kudingcha suppresses adipogenesis through modulation of the AMPK pathway in 3T3-L1 adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Structure elucidation and NMR assignments of an unusual triterpene saponin derivative from Ilex kudincha - PubMed [pubmed.ncbi.nlm.nih.gov]

Biological Sources of Kudinosides: A Technical Guide

An In-depth Examination of the Botanical Origins, Extraction, and Analysis of Kudinosides, with a Focus on their Pharmacological Implications.

For Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of the biological sources of kudinosides, a class of triterpenoid saponins primarily found in the leaves of the plant genus Ilex. Due to the absence of "Kudinoside LZ3" in the scientific literature, this document will focus on the well-documented kudinosides, such as Kudinoside A, B, C, and D, which have been isolated from Ilex kudincha and Ilex latifolia. The guide details quantitative data on their occurrence, outlines experimental protocols for their extraction and analysis, and explores the pharmacological significance of these compounds, particularly the anti-adipogenic activity of Kudinoside-D mediated by the AMPK signaling pathway.

Data Presentation: Quantitative Analysis of Kudinosides

The concentration of kudinosides can vary depending on the plant species, age of the leaves, and the extraction method employed. The following table summarizes the quantitative data available from the isolation of five kudinosides from a crude extract of Ilex kudincha.

| Kudinoside | Amount in Refined Extract (mg) from 645.90 mg Crude Extract |

| Kudinoside A | 7.04 |

| Kudinoside C | 3.52 |

| Kudinoside D | 4.04 |

| Kudinoside F | 4.13 |

| Kudinoside G | 34.45 |

Data sourced from a study on the isolation and purification of kudinosides from Kuding Tea.

Experimental Protocols

This section provides a synthesized overview of the methodologies for the extraction, isolation, and quantification of kudinosides, as well as the protocols for assessing their biological activity.

Extraction of Triterpenoid Saponins from Ilex Leaves

A common method for extracting triterpenoid saponins from Ilex leaves is through solvent extraction.

Protocol: Ethanol Reflux Extraction

-

Preparation of Plant Material: Air-dry the leaves of Ilex kudincha or Ilex latifolia and grind them into a coarse powder.

-

Extraction:

-

Place the powdered leaves in a round-bottom flask.

-

Add 70-80% aqueous ethanol solution to the flask.

-

Subject the mixture to reflux extraction for a specified period (e.g., 2 hours).

-

Repeat the extraction process multiple times (e.g., three times) with fresh solvent to ensure maximum yield.

-

-

Filtration and Concentration:

-

Filter the combined extracts to remove solid plant material.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the ethanol.

-

-

Crude Extract: The resulting aqueous concentrate is the crude saponin extract.

Isolation and Purification of Kudinosides

The crude extract is a complex mixture of compounds. Column chromatography is a standard technique for isolating individual kudinosides.

Protocol: Macroporous Resin and Preparative HPLC

-

Macroporous Resin Column Chromatography:

-

Suspend the crude extract in water and apply it to a macroporous resin column (e.g., HP-20).

-

Wash the column with water to remove polar impurities.

-

Elute the saponins with a gradient of methanol or ethanol in water (e.g., 40% methanol, followed by 100% methanol).

-

Collect the fractions and monitor by thin-layer chromatography (TLC).

-

-

Preparative High-Performance Liquid Chromatography (HPLC):

-

Subject the saponin-rich fractions to preparative HPLC on a C18 column.

-

Use a mobile phase gradient of acetonitrile and water (often with a modifier like 0.1% phosphoric acid) to separate the individual kudinosides.

-

Monitor the elution profile with a suitable detector (e.g., UV or Evaporative Light Scattering Detector - ELSD) and collect the fractions corresponding to the desired kudinosides.

-

Lyophilize the purified fractions to obtain the isolated kudinosides.

-

Quantitative Analysis of Kudinosides by UPLC-ELSD

Ultra-performance liquid chromatography coupled with an evaporative light scattering detector (UPLC-ELSD) is a sensitive method for the simultaneous quantification of multiple kudinosides.

UPLC-ELSD Parameters:

-

Column: Waters Acquity BEH C18 (100 mm × 2.1 mm, 1.7 µm)

-

Mobile Phase: Gradient elution with acetonitrile and water.

-

Detector: Evaporative Light Scattering Detector (ELSD).

-

Quantification: Generate calibration curves for each kudinoside standard to determine the concentration in the samples.

In Vitro Adipogenesis Assay with 3T3-L1 Cells

The anti-obesity effects of kudinosides can be assessed by their ability to inhibit the differentiation of preadipocytes into mature adipocytes.

Protocol: 3T3-L1 Differentiation and Treatment

-

Cell Culture: Culture 3T3-L1 preadipocytes in DMEM supplemented with 10% fetal bovine serum.

-

Induction of Differentiation:

-

Once the cells reach confluence, induce differentiation using a cocktail of 3-isobutyl-1-methylxanthine (IBMX), dexamethasone, and insulin (MDI).

-

Treat the cells with various concentrations of the kudinoside of interest (e.g., Kudinoside-D) during the differentiation process.

-

-

Assessment of Adipogenesis:

-

After several days of differentiation, stain the cells with Oil Red O to visualize lipid droplet accumulation.

-

Quantify the stained lipid by extracting the dye and measuring its absorbance.

-

A reduction in Oil Red O staining in treated cells compared to control cells indicates an inhibitory effect on adipogenesis.

-

Western Blot Analysis of AMPK Signaling Pathway

To investigate the molecular mechanism of action, the expression and phosphorylation of key proteins in the AMPK signaling pathway can be analyzed by Western blotting.

Protocol: Western Blotting

-

Protein Extraction: Lyse the treated and control 3T3-L1 cells to extract total protein.

-

SDS-PAGE and Transfer: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., phospho-AMPK, total AMPK, PPARγ, C/EBPα).

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify the band intensities to determine the relative protein expression and phosphorylation levels.

Mandatory Visualization

Kudinoside-D Anti-Adipogenic Signaling Pathway

The following diagram illustrates the proposed mechanism by which Kudinoside-D inhibits adipogenesis in 3T3-L1 cells through the activation of the AMPK signaling pathway.

Caption: Kudinoside-D signaling pathway in adipocytes.

Experimental Workflow for Kudinoside Isolation and Analysis

The following diagram outlines the general workflow from plant material to the analysis of biological activity.

Caption: Workflow for kudinoside isolation and bioactivity.

Kudinoside LZ3: A Technical Guide to its Physicochemical Properties and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kudinoside LZ3, identified in the literature as Kudinoside D, is a naturally occurring triterpenoid saponin isolated from the leaves of Ilex kudingcha. This document provides a comprehensive overview of its known physical and chemical properties, alongside a detailed exploration of its biological activities, with a particular focus on its role in the modulation of metabolic pathways. The experimental protocols that form the basis of these findings are described, and key signaling pathways are visualized to facilitate a deeper understanding of its mechanism of action.

Physicochemical Properties

Kudinoside D is a white to off-white solid compound. Its key physicochemical properties are summarized in the table below, providing essential data for its handling, formulation, and experimental use.

| Property | Value | Source |

| Molecular Formula | C47H72O17 | [1][2][3] |

| Molecular Weight | 909.06 g/mol | [1][3] |

| CAS Number | 173792-61-5 | [1][2] |

| Appearance | White to off-white solid | [1] |

| Purity | 95% - 99% | [2] |

| Solubility | Soluble in DMSO (100 mg/mL) | [1] |

| Storage | 4°C, protect from light. In solvent: -80°C for 6 months; -20°C for 1 month (protect from light). | [1] |

Biological Activity: Anti-Adipogenesis

Kudinoside D has been shown to suppress adipogenesis, the process of pre-adipocyte differentiation into mature adipocytes. This activity suggests its potential as a therapeutic agent for obesity and related metabolic disorders.

Mechanism of Action: AMPK Signaling Pathway

The primary mechanism by which Kudinoside D exerts its anti-adipogenic effects is through the modulation of the AMP-activated protein kinase (AMPK) signaling pathway.[4][5][6] AMPK is a crucial energy sensor in cells that, when activated, promotes catabolic processes while inhibiting anabolic pathways, such as lipid synthesis.

Kudinoside D treatment of pre-adipocytes leads to an increase in the phosphorylation of AMPK and its downstream target, acetyl-CoA carboxylase (ACC).[4][5][6] The phosphorylation of ACC inhibits its activity, leading to a reduction in the synthesis of malonyl-CoA, a key building block for fatty acid synthesis.

Furthermore, the activation of AMPK by Kudinoside D results in the significant repression of major adipogenic transcription factors, including:

-

Peroxisome proliferator-activated receptor γ (PPARγ) [4][5][6]

-

Sterol regulatory element-binding protein 1c (SREBP-1c) [4][5][6]

The downregulation of these transcription factors and their target genes effectively halts the adipogenic program. The inhibitory effects of Kudinoside D on PPARγ and C/EBPα expression are diminished when cells are co-treated with an AMPK inhibitor, confirming the central role of the AMPK pathway in its mechanism of action.[4][5][6]

References

- 1. 3T3-L1 differentiation into adipocyte cells protocol | Abcam [abcam.com]

- 2. Protocol for effective differentiation of 3T3-L1 cells to adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. 3T3-L1 Differentiation Protocol [macdougald.lab.medicine.umich.edu]

- 5. Quantitative assessment of adipocyte differentiation in cell culture - PMC [pmc.ncbi.nlm.nih.gov]

- 6. sigmaaldrich.com [sigmaaldrich.com]

Preliminary Insights into the Mechanism of Action of Kudinoside LZ3: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kudinoside LZ3, identified in preliminary studies as Kudinoside-D (KD-D), is a triterpenoid saponin isolated from the leaves of Ilex kudingcha. This plant has a history of use in traditional medicine for managing obesity. Recent in vitro investigations have begun to elucidate the molecular mechanisms by which this compound exerts its anti-adipogenic effects, pointing to its potential as a therapeutic candidate for obesity and related metabolic disorders. This technical guide synthesizes the current understanding of this compound's mechanism of action, presenting key quantitative data and detailed experimental protocols from foundational studies.

Core Mechanism of Action: Modulation of the AMPK Signaling Pathway

Preliminary research indicates that this compound suppresses the differentiation of preadipocytes into mature adipocytes, a process known as adipogenesis. The primary mechanism underlying this effect is the activation of the AMP-activated protein kinase (AMPK) signaling pathway.[1][2] AMPK acts as a cellular energy sensor and, when activated, shifts metabolism from anabolic processes, such as lipid synthesis, to catabolic processes.

This compound's activation of AMPK leads to a cascade of downstream effects that ultimately inhibit adipogenesis. A key event is the increased phosphorylation of both AMPK and its direct downstream target, acetyl-CoA carboxylase (ACC).[2] The phosphorylation of ACC inhibits its enzymatic activity, reducing the production of malonyl-CoA, a critical building block for fatty acid synthesis.

Furthermore, the activation of the AMPK pathway by this compound results in the significant repression of major adipogenic transcription factors. These include:

-

Peroxisome Proliferator-Activated Receptor γ (PPARγ): A master regulator of adipogenesis.

-

CCAAT/enhancer-Binding Protein-α (C/EBPα): Works in concert with PPARγ to promote adipocyte differentiation.

-

Sterol Regulatory Element-Binding Protein 1c (SREBP-1c): A key transcription factor involved in lipogenesis.

The downregulation of these transcription factors and their target genes effectively halts the cellular machinery required for lipid accumulation and the development of mature adipocytes.[1][2] The crucial role of AMPK in this process was confirmed in studies where the inhibitory effects of this compound on PPARγ and C/EBPα were diminished when cells were co-treated with an AMPK inhibitor, Compound C.[2]

Quantitative Data Summary

The anti-adipogenic activity of this compound has been quantified in studies using the 3T3-L1 preadipocyte cell line. The following table summarizes the key quantitative data from these preliminary investigations.

| Parameter | Value | Cell Line | Description | Reference |

| IC₅₀ | 59.49 μM | 3T3-L1 | The concentration at which this compound inhibits cytoplasmic lipid droplet accumulation by 50% during adipocyte differentiation. | [1][2] |

Signaling Pathway and Experimental Workflow Visualizations

To clarify the relationships and processes discussed, the following diagrams have been generated using the DOT language.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the preliminary studies on this compound (Kudinoside-D).

3T3-L1 Cell Culture and Differentiation

-

Cell Line: 3T3-L1 preadipocytes.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO₂.

-

Differentiation Induction:

-

Two days after reaching confluency (Day 0), differentiation is induced by treating the cells with a differentiation cocktail (MDI) containing:

-

0.5 mM 3-isobutyl-1-methylxanthine (IBMX)

-

1.0 μM dexamethasone

-

10 μg/mL insulin in DMEM with 10% FBS. This compound is co-administered at various concentrations (e.g., 0, 10, 20, 40 μM) during this step.

-

-

On Day 2, the induction medium is replaced with DMEM containing 10% FBS and 10 μg/mL insulin, along with the respective concentrations of this compound.

-

From Day 4 onwards, the medium is replaced every two days with DMEM containing 10% FBS and the respective concentrations of this compound.

-

The cells are typically harvested for analysis on Day 8, by which time they have differentiated into mature adipocytes.

-

Oil Red O Staining for Lipid Accumulation

-

Purpose: To visualize and quantify the accumulation of intracellular lipid droplets, a hallmark of mature adipocytes.

-

Protocol:

-

On Day 8 of differentiation, the cell culture medium is removed, and the cells are washed twice with phosphate-buffered saline (PBS).

-

Cells are fixed with 10% formalin in PBS for 1 hour.

-

After fixation, the formalin is removed, and the cells are washed with distilled water.

-

The cells are then washed with 60% isopropanol and allowed to dry completely.

-

A working solution of Oil Red O is added to each well to cover the cell monolayer, and the cells are incubated for 10 minutes at room temperature.

-

The Oil Red O solution is removed, and the wells are washed four times with distilled water.

-

The stained lipid droplets are visualized and photographed using a microscope.

-

For quantification, the stained oil droplets are eluted by adding 100% isopropanol to each well and incubating for 10 minutes. The absorbance of the eluate is then measured spectrophotometrically at a wavelength of 510 nm.

-

Western Blot Analysis for Protein Expression

-

Purpose: To determine the expression levels of key proteins in the AMPK signaling pathway and adipogenesis.

-

Protocol:

-

Protein Extraction: On Day 8, differentiated 3T3-L1 cells are washed with ice-cold PBS and lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors. The cell lysates are centrifuged, and the supernatant containing the total protein is collected.

-

Protein Quantification: The total protein concentration in each sample is determined using a bicinchoninic acid (BCA) protein assay kit.

-

SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies specific for the target proteins (e.g., p-AMPK, AMPK, p-ACC, ACC, PPARγ, C/EBPα, SREBP-1c, and a loading control like β-actin).

-

Secondary Antibody and Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Quantification: The intensity of the protein bands is quantified using densitometry software, and the expression levels of the target proteins are normalized to the loading control.

-

Conclusion

The preliminary studies on this compound (Kudinoside-D) provide a solid foundation for its potential as an anti-obesity agent. The core mechanism of action appears to be the activation of the AMPK signaling pathway, leading to the inhibition of key adipogenic transcription factors and a subsequent reduction in lipid accumulation. The provided quantitative data and detailed experimental protocols offer a valuable resource for researchers and drug development professionals seeking to further investigate and build upon these initial findings. Future studies should aim to validate these in vitro results in animal models of obesity and further explore the pharmacokinetic and safety profile of this promising natural compound.

References

Ilex kudingcha: A Promising Source of Novel Kudinosides for Drug Discovery and Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Ilex kudingcha, a plant native to China, has a long history of use in traditional medicine. Modern scientific investigation has identified triterpenoid saponins, known as kudinosides, as a major class of bioactive compounds within this plant. This technical guide provides a comprehensive overview of Ilex kudingcha as a source of novel kudinosides, with a focus on their isolation, characterization, and potential therapeutic applications. This document details experimental protocols for the extraction and purification of kudinosides, presents quantitative data on their prevalence, and explores their mechanism of action through signaling pathways. The information is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Introduction

Ilex kudingcha C.J. Tseng, commonly known as Kudingcha or broadleaf holly, is a plant whose leaves have been traditionally used to make a bitter tea with various purported health benefits.[1][2] The primary bioactive constituents responsible for these effects are believed to be a diverse group of triterpenoid saponins called kudinosides.[3][4][5] These compounds have garnered significant interest in the scientific community for their potential pharmacological activities, including anti-obesity, anti-cancer, and metabolic regulatory effects.[5][6] This guide aims to provide a detailed technical overview of the current knowledge on kudinosides from Ilex kudingcha, covering their extraction, purification, structural elucidation, and biological activities, with a particular focus on the underlying molecular mechanisms.

Isolation and Purification of Kudinosides

The isolation of kudinosides from the leaves of Ilex kudingcha is a multi-step process involving extraction, fractionation, and chromatographic purification. The general workflow is depicted below.

Caption: General workflow for the isolation of kudinosides.

Experimental Protocol: Extraction and Fractionation

The following protocol is a typical method for the extraction and initial fractionation of kudinosides from Ilex kudingcha leaves.

-

Plant Material Preparation: Air-dried leaves of Ilex kudingcha are pulverized into a coarse powder.

-

Extraction: The powdered leaves are extracted with 70% ethanol at room temperature.[4] This is typically done multiple times to ensure exhaustive extraction. The solvent-to-solid ratio is a critical parameter that should be optimized.

-

Concentration: The combined ethanolic extracts are concentrated under reduced pressure to yield a crude extract.

-

Macroporous Resin Chromatography: The crude extract is subjected to column chromatography using a macroporous adsorbent resin, such as HP20SS MCI-GEL.[7]

-

Adsorption: The crude extract is dissolved in water and loaded onto the pre-equilibrated resin column.

-

Desorption: The column is washed with water to remove polar impurities, followed by elution with a stepwise gradient of ethanol in water. The saponin-rich fractions are collected.

-

Experimental Protocol: Semi-Preparative HPLC Purification

Further purification of individual kudinosides is achieved using semi-preparative High-Performance Liquid Chromatography (HPLC).

-

Column: A reversed-phase C18 column is commonly used.[7]

-

Mobile Phase: A gradient elution system of acetonitrile and water (often containing a small percentage of acid, such as 0.1% phosphoric acid, to improve peak shape) is employed.[7]

-

Detection: A photodiode array (PDA) detector is typically used for monitoring the elution profile.[7]

-

Fraction Collection: Fractions corresponding to individual peaks are collected, and the solvent is removed to yield purified kudinosides.

Quantitative Data on Kudinosides

The leaves of Ilex kudingcha contain a complex mixture of kudinosides. The abundance of individual saponins can vary. Table 1 summarizes the quantitative data for several major kudinosides isolated from a crude extract.

| Kudinoside | Amount from 645.90 mg Crude Extract (mg)[7] |

| Kudinoside A | 7.04 |

| Kudinoside C | 3.52 |

| Kudinoside D | 4.04 |

| Kudinoside F | 4.13 |

| Kudinoside G | 34.45 |

| Total | 53.18 |

Table 1: Quantitative yields of major kudinosides from Ilex kudingcha.

Biological Activities and Signaling Pathways

Kudinosides have been shown to possess a range of biological activities. One of the most well-studied is the anti-obesity effect of Kudinoside D.

Anti-Adipogenic Activity of Kudinoside D

Kudinoside D has been demonstrated to suppress adipogenesis in 3T3-L1 preadipocytes.[6] It dose-dependently reduces lipid accumulation with an IC50 of 59.49 μM.[6] This effect is mediated through the modulation of key adipogenic transcription factors, including peroxisome proliferator-activated receptor γ (PPARγ) and CCAAT/enhancer-binding protein α (C/EBPα).[6]

Modulation of the AMPK Signaling Pathway

The anti-adipogenic effects of Kudinoside D are exerted through the activation of the AMP-activated protein kinase (AMPK) signaling pathway.[6] AMPK is a key cellular energy sensor that, when activated, promotes catabolic pathways and inhibits anabolic processes, including lipid synthesis. The activation of AMPK by Kudinoside D leads to the phosphorylation and inhibition of its downstream target, acetyl-CoA carboxylase (ACC), a rate-limiting enzyme in fatty acid synthesis.[6] Furthermore, the inhibitory effects of Kudinoside D on PPARγ and C/EBPα expression are attenuated by an AMPK inhibitor, confirming the central role of this pathway.[6]

Caption: Kudinoside D activates AMPK, leading to the inhibition of adipogenesis.

Anticancer Potential

Extracts of Ilex kudingcha have demonstrated in vitro anticancer effects against human breast adenocarcinoma (MCF-7) and tongue carcinoma (TCA8113) cells.[7] At a concentration of 200 µg/ml, the extract inhibited the growth of MCF-7 and TCA8113 cells by 81% and 75%, respectively.[7] The specific kudinosides responsible for this activity and the underlying mechanisms are areas for further investigation.

Experimental Protocols for Biological Assays

3T3-L1 Preadipocyte Differentiation Assay

This protocol is used to assess the anti-adipogenic activity of compounds.

-

Cell Culture: 3T3-L1 preadipocytes are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS).

-

Induction of Differentiation: Two days post-confluence, differentiation is induced by treating the cells with a differentiation medium containing 0.5 mM 3-isobutyl-1-methylxanthine (IBMX), 1 µM dexamethasone, and 10 µg/mL insulin (MDI).

-

Treatment: Cells are treated with various concentrations of the test compound (e.g., Kudinoside D) during the differentiation process.

-

Maintenance: After 2-3 days, the medium is replaced with DMEM containing 10% FBS and 10 µg/mL insulin for another 2 days, followed by DMEM with 10% FBS for an additional 4-6 days, with media changes every 2 days.

-

Lipid Staining: Differentiated adipocytes are stained with Oil Red O to visualize lipid droplets. The stained lipid droplets can be quantified by extracting the dye and measuring its absorbance.

MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.

-

Cell Seeding: Cells (e.g., cancer cell lines) are seeded in a 96-well plate and allowed to adhere overnight.

-

Treatment: The cells are treated with various concentrations of the test compound or extract for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated.

-

Formazan Solubilization: The medium is removed, and a solubilization solution (e.g., dimethyl sulfoxide - DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (typically around 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

Structural Elucidation of Novel Kudinosides

The structures of novel kudinosides are elucidated using a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

-

1D NMR (¹H and ¹³C): Provides information about the number and types of protons and carbons in the molecule.

-

2D NMR (COSY, HSQC, HMBC): Establishes the connectivity between protons and carbons, allowing for the assembly of the molecular structure, including the sequence and linkage of sugar moieties to the triterpenoid aglycone.

-

Mass Spectrometry (e.g., ESI-MS/MS): Determines the molecular weight and provides fragmentation patterns that help to confirm the structure and sequence of the glycosidic chains.

Future Perspectives

Ilex kudingcha represents a rich and largely untapped source of novel kudinosides with significant therapeutic potential. Future research should focus on:

-

Comprehensive phytochemical analysis: To isolate and characterize the full spectrum of kudinosides present in the plant.

-

Pharmacological screening: To evaluate the biological activities of a wider range of purified kudinosides in various disease models.

-

Mechanism of action studies: To elucidate the molecular targets and signaling pathways modulated by these compounds.

-

Lead optimization: To synthesize analogs of promising kudinosides with improved potency, selectivity, and pharmacokinetic properties.

The continued exploration of Ilex kudingcha and its constituent kudinosides holds great promise for the discovery of new and effective therapeutic agents for a variety of human diseases.

References

- 1. Quantitation of kudinoside A, kudinoside D and kudinoside F in human plasma using a high performance liquid chromatography-electrospray ionization tandem mass spectrometric method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | Molecular Mechanisms of Adipogenesis: The Anti-adipogenic Role of AMP-Activated Protein Kinase [frontiersin.org]

- 5. New concepts in the roles of AMPK in adipocyte stem cell biology - PMC [pmc.ncbi.nlm.nih.gov]

- 6. creative-diagnostics.com [creative-diagnostics.com]

- 7. The Role of AMPK Signaling in Brown Adipose Tissue Activation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biosynthesis Pathway of Triterpenoid Saponins in Kuding Tea

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthesis of triterpenoid saponins in Kuding tea, with a focus on the species Ilex kudingcha. The guide details the enzymatic steps, key genes, and regulatory aspects of the pathway, supported by quantitative data, experimental protocols, and pathway visualizations.

Introduction to Triterpenoid Saponins in Kuding Tea

Kuding tea, derived primarily from the leaves of Ilex kudingcha and Ilex latifolia, is a traditional Chinese beverage renowned for its bitter taste and medicinal properties. These properties are largely attributed to a diverse group of secondary metabolites, particularly triterpenoid saponins. These saponins are glycosides consisting of a triterpenoid aglycone and one or more sugar moieties. The most characteristic triterpenoid skeletons found in Kuding tea are of the ursane-type, including α-kudinlactone, β-kudinlactone, and γ-kudinlactone[1]. A chemical analysis of 45 Ilex species revealed that I. kudingcha possesses the highest content of saponins[2]. The major saponins identified include a variety of kudinosides and ilekudinosides, which are of significant interest for their potential pharmacological activities, including anti-inflammatory, anti-cancer, and lipid-lowering effects[1][2]. Understanding the biosynthesis of these complex molecules is crucial for their targeted production, genetic improvement of Kuding tea plants, and exploration for drug development.

The Triterpenoid Saponin Biosynthesis Pathway

The biosynthesis of triterpenoid saponins is a complex process that can be divided into three main stages: the formation of the triterpenoid backbone, the oxidation of the backbone, and the glycosylation of the oxidized backbone. This pathway originates from the general isoprenoid pathway.

Formation of the Triterpenoid Backbone

The initial steps of triterpenoid saponin biosynthesis involve the synthesis of the precursor 2,3-oxidosqualene from acetyl-CoA via the mevalonate (MVA) pathway. Key enzymes in this upstream pathway include HMG-CoA reductase (HMGR), squalene synthase (SS), and squalene epoxidase (SE).

The cyclization of 2,3-oxidosqualene is the first committed step in the diversification of triterpenoid skeletons. This reaction is catalyzed by a class of enzymes known as oxidosqualene cyclases (OSCs). In the context of Kuding tea saponins, which are primarily ursane-type, the key OSC is β-amyrin synthase (bAS), which converts 2,3-oxidosqualene into β-amyrin. Transcriptomic studies of various Ilex species have identified candidate genes for these upstream enzymes[3].

Oxidation of the Triterpenoid Backbone

Following the formation of the β-amyrin skeleton, a series of oxidative modifications occur, which are primarily catalyzed by cytochrome P450 monooxygenases (CYP450s). These enzymes introduce hydroxyl, carboxyl, or other functional groups at various positions on the triterpenoid backbone, leading to a vast diversity of aglycones.

Genomic and transcriptomic analyses of Ilex latifolia have identified several candidate CYP450 genes that are likely involved in triterpenoid saponin biosynthesis. Specifically, gene families such as CYP71A, CYP72A, and CYP716A appear to be expanded in Ilex. Transcriptomic analysis of I. latifolia leaves at different developmental stages revealed that two CYP716A genes and one CYP72A gene are likely to play important roles in this pathway.

Glycosylation of the Aglycone

The final step in the biosynthesis of triterpenoid saponins is the attachment of sugar moieties to the oxidized aglycone. This process, known as glycosylation, is catalyzed by UDP-dependent glycosyltransferases (UGTs). The addition of sugar chains increases the solubility and biological activity of the saponins. The type, number, and linkage of the sugar units contribute to the immense structural diversity of saponins. In Ilex asprella, a relative of Kuding tea, numerous unigenes encoding UGTs have been identified through transcriptome analysis, suggesting a large enzymatic toolbox for saponin diversification.

Quantitative Analysis of Triterpenoid Saponins in Kuding Tea

Several studies have focused on the quantification of major triterpenoid saponins in Kuding tea. The concentrations of these compounds can vary depending on the species, geographical origin, and processing methods. The following tables summarize quantitative data for key kudinosides in Ilex kudingcha.

Table 1: Content of Five Major Kudinosides in Ilex kudingcha

| Compound | Content (mg/g dry weight) | Reference |

| Kudinoside A | 7.04 | [4] |

| Kudinoside C | 3.52 | [4] |

| Kudinoside D | 4.04 | [4] |

| Kudinoside F | 4.13 | [4] |

| Kudinoside G | 34.45 | [4] |

Data derived from a study on the isolation and purification of kudinosides from a crude extract of Kuding tea.

Experimental Protocols

This section provides an overview of the methodologies used for the extraction, separation, and quantification of triterpenoid saponins from Kuding tea leaves.

Extraction of Triterpenoid Saponins

A common method for the extraction of triterpenoid saponins from Kuding tea leaves involves solvent extraction.

-

Protocol:

-

Air-dry the leaves of Ilex kudingcha and grind them into a fine powder.

-

Extract the powdered leaves with 70% ethanol at room temperature with stirring for 24 hours.

-

Filter the extract and concentrate it under reduced pressure to obtain a crude extract.

-

The crude extract can be further purified using techniques such as macroporous resin column chromatography.

-

UPLC-ELSD for Quantification of Kudinosides

Ultra-performance liquid chromatography coupled with an evaporative light scattering detector (UPLC-ELSD) is a robust method for the simultaneous quantification of multiple triterpenoid saponins.

-

Chromatographic Conditions:

-

Column: Waters Acquity BEH C18 column (100 mm × 2.1 mm, 1.7 µm)

-

Mobile Phase: A gradient of acetonitrile (A) and water (B).

-

Flow Rate: 0.4 mL/min

-

Column Temperature: 30°C

-

ELSD Settings:

-

Drift tube temperature: 60°C

-

Nebulizer gas (N2) pressure: 350 kPa

-

-

-

Quantification:

-

Calibration curves are generated for each target saponin using reference standards. The peak area from the ELSD is plotted against the concentration of the standard.

-

Regulation of Triterpenoid Saponin Biosynthesis

The biosynthesis of triterpenoid saponins is a tightly regulated process, influenced by developmental cues and environmental stimuli. Plant hormones, particularly jasmonates (e.g., methyl jasmonate, MeJA) and salicylic acid (SA), are known to act as signaling molecules that can induce the expression of genes involved in secondary metabolite production, including saponins.

While specific studies on Ilex kudingcha are limited, research on other medicinal plants has shown that treatment with MeJA can significantly upregulate the expression of genes encoding key enzymes in the triterpenoid saponin pathway, such as squalene synthase, β-amyrin synthase, and various CYP450s and UGTs. This suggests that the application of elicitors like MeJA could be a viable strategy to enhance the production of desirable saponins in Kuding tea.

Conclusion and Future Perspectives

Significant strides have been made in elucidating the biosynthesis of triterpenoid saponins in Ilex species, providing a solid foundation for understanding this pathway in Kuding tea. The identification of candidate genes for key enzymatic steps opens up avenues for metabolic engineering to enhance the production of specific high-value saponins. Future research should focus on the functional characterization of the identified CYP450s and UGTs to precisely map out the downstream modifications leading to the diverse array of kudinosides. Furthermore, a deeper understanding of the regulatory networks, including the role of transcription factors and signaling molecules in Ilex kudingcha, will be crucial for developing strategies to optimize saponin content and composition for medicinal and commercial applications.

References

- 1. The large-leaved Kudingcha (Ilex latifolia Thunb and Ilex kudingcha C.J. Tseng): a traditional Chinese tea with plentiful secondary metabolites and potential biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chemical Composition, Bioactivity and Safety Aspects of Kuding Tea—From Beverage to Herbal Extract - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

Unveiling the Bioactivity of Kudinoside D: A Technical Overview

An In-depth Examination of a Promising Triterpenoid Saponin from Ilex kudingcha

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: This technical guide provides a comprehensive overview of Kudinoside D. Despite extensive searches of scientific literature, no information was found regarding a compound named "Kudinoside LZ3" or its relationship to Kudinoside D. Therefore, this document focuses exclusively on the available data for Kudinoside D.

Introduction

Kudinoside D is a triterpenoid saponin isolated from the leaves of Ilex kudingcha, a plant traditionally used in Chinese medicine.[1][2][3] Emerging research has highlighted its potential as a bioactive compound, particularly in the context of metabolic disorders. This guide synthesizes the current scientific knowledge on Kudinoside D, with a focus on its anti-adipogenic properties and underlying molecular mechanisms. The information presented herein is intended to support further research and development efforts in the fields of natural product chemistry and pharmacology.

Physicochemical and Biological Properties of Kudinoside D

Kudinoside D has been primarily investigated for its effects on adipogenesis, the process of pre-adipocyte differentiation into mature adipocytes. The following table summarizes the key quantitative data from a pivotal study on its bioactivity.

| Parameter | Value | Cell Line | Source |

| IC₅₀ (Anti-adipogenic activity) | 59.49 μM | 3T3-L1 preadipocytes | [1][2] |

| Concentration Range Tested | 0 to 40 μM | 3T3-L1 preadipocytes | [1][2] |

Experimental Protocols

This section details the methodologies employed in the key experiments to elucidate the anti-adipogenic effects of Kudinoside D.

Cell Culture and Differentiation of 3T3-L1 Preadipocytes

-

Cell Line: 3T3-L1 preadipocytes are a widely used and validated model for studying adipogenesis.

-

Culture Medium: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics (penicillin/streptomycin).

-

Induction of Differentiation: To initiate adipogenesis, post-confluent 3T3-L1 cells are treated with a differentiation cocktail typically containing 0.5 mM 3-isobutyl-1-methylxanthine (IBMX), 1 μM dexamethasone, and 10 μg/mL insulin in DMEM with 10% FBS.

-

Kudinoside D Treatment: Various concentrations of Kudinoside D (ranging from 0 to 40 μM) are co-administered with the differentiation medium.[1][2] The culture is maintained for a specified period, typically several days, with medium changes every 2-3 days.

Oil Red O Staining for Lipid Accumulation

-

Principle: Oil Red O is a lysochrome diazo dye that stains neutral triglycerides and lipids, providing a visual and quantifiable measure of intracellular lipid accumulation in mature adipocytes.

-

Procedure:

-

Differentiated 3T3-L1 cells are washed with phosphate-buffered saline (PBS).

-

Cells are fixed with 10% formalin for at least 1 hour.

-

After washing with water, the cells are stained with a filtered Oil Red O solution for a defined period.

-

Excess stain is removed by washing with water.

-

The stained lipid droplets are visualized by microscopy.

-

For quantification, the stain is eluted from the cells using isopropanol, and the absorbance is measured spectrophotometrically.

-

Western Blot Analysis for Protein Expression

-

Objective: To determine the effect of Kudinoside D on the expression levels of key proteins involved in the adipogenesis signaling pathway.

-

Protocol:

-

Protein lysates are prepared from 3T3-L1 cells treated with and without Kudinoside D.

-

Protein concentration is determined using a standard assay (e.g., BCA assay).

-

Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

-

The membrane is blocked to prevent non-specific antibody binding.

-

The membrane is incubated with primary antibodies specific for the target proteins (e.g., PPARγ, C/EBPα, p-AMPK, AMPK, p-ACC, ACC).

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Signaling Pathway Analysis

Kudinoside D exerts its anti-adipogenic effects by modulating the AMP-activated protein kinase (AMPK) signaling pathway. The following diagram illustrates the proposed mechanism of action.

Figure 1: Proposed signaling pathway of Kudinoside D in the inhibition of adipogenesis.

Kudinoside D is believed to activate AMPK, leading to its phosphorylation (p-AMPK). Activated AMPK then phosphorylates and inactivates acetyl-CoA carboxylase (ACC), a key enzyme in fatty acid synthesis. Furthermore, the activation of AMPK leads to the downregulation of major adipogenic transcription factors, including peroxisome proliferator-activated receptor γ (PPARγ), CCAAT/enhancer-binding protein α (C/EBPα), and sterol regulatory element-binding protein 1c (SREBP-1c).[1] The suppression of these transcription factors ultimately inhibits adipogenesis and reduces lipid accumulation.

Experimental Workflow

The following diagram provides a generalized workflow for the investigation of the anti-adipogenic properties of a test compound like Kudinoside D.

Figure 2: General experimental workflow for assessing anti-adipogenic effects.

Conclusion and Future Directions

Kudinoside D has demonstrated significant anti-adipogenic activity in vitro, primarily through the modulation of the AMPK signaling pathway. The data presented in this guide provide a solid foundation for its further investigation as a potential therapeutic agent for obesity and related metabolic disorders. Future research should focus on in vivo studies to validate these findings and to assess the pharmacokinetic and safety profiles of Kudinoside D. Furthermore, structure-activity relationship studies of Kudinoside D and other saponins from Ilex kudingcha could lead to the development of more potent and specific inhibitors of adipogenesis.

References

Potential Therapeutic Targets of Kudinoside LZ3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kudinosides, a class of triterpenoid saponins derived from the leaves of Ilex kudingcha, have garnered significant interest for their potential therapeutic applications. This technical guide focuses on the identified and potential therapeutic targets of these compounds, with a primary emphasis on the anti-adipogenic properties of Kudinoside-D, a well-studied member of this family. While direct research on "Kudinoside LZ3" is limited in the public domain, the data presented for Kudinoside-D provides a strong foundational understanding of the likely mechanisms of action for related kudinoside compounds. The primary therapeutic target identified to date is the AMP-activated protein kinase (AMPK) signaling pathway, a central regulator of cellular energy homeostasis.

Core Therapeutic Target: The AMPK Signaling Pathway in Adipogenesis

The principal mechanism of action identified for Kudinoside-D is the suppression of adipogenesis, the process of pre-adipocyte differentiation into mature adipocytes. This effect is primarily mediated through the activation of the AMPK signaling pathway.[1]

Mechanism of Action

Kudinoside-D has been shown to increase the phosphorylation of AMPK and its downstream target, acetyl-CoA carboxylase (ACC).[1] Activated AMPK (p-AMPK) plays a crucial role in inhibiting fat accumulation by downregulating the expression of key adipogenic transcription factors.[1] The key molecular events are:

-

AMPK Activation: Kudinoside-D treatment leads to an increase in the phosphorylation of AMPK.

-

ACC Phosphorylation: Activated AMPK phosphorylates and inactivates ACC, a key enzyme in fatty acid synthesis.

-

Inhibition of Adipogenic Transcription Factors: The activation of the AMPK pathway leads to the significant repression of major adipogenic transcription factors, including:

-

Peroxisome proliferator-activated receptor γ (PPARγ)

-

CCAAT/enhancer-binding protein-α (C/EBPα)

-

Sterol regulatory element-binding protein 1c (SREBP-1c)[1]

-

The downregulation of these transcription factors and their target genes effectively halts the adipogenic process, leading to a reduction in lipid accumulation.

Signaling Pathway Diagram

Caption: Kudinoside-D activates the AMPK pathway, inhibiting adipogenesis.

Quantitative Data

The following table summarizes the known quantitative data for the anti-adipogenic effects of Kudinoside-D.

| Parameter | Cell Line | Value | Reference |

| IC50 (Lipid Droplet Reduction) | 3T3-L1 Adipocytes | 59.49 µM | [1] |

Note: Further quantitative data from dose-response studies on protein and gene expression levels are needed for a more comprehensive understanding.

Experimental Protocols

The following are detailed methodologies for key experiments used to elucidate the therapeutic targets of kudinosides in the context of adipogenesis.

3T3-L1 Preadipocyte Culture and Differentiation

This protocol describes the standard method for culturing 3T3-L1 preadipocytes and inducing their differentiation into mature adipocytes.

Materials:

-

3T3-L1 preadipocytes

-

Dulbecco's Modified Eagle's Medium (DMEM) with high glucose

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Differentiation Induction Medium (MDI): DMEM with 10% FBS, 0.5 mM 3-isobutyl-1-methylxanthine (IBMX), 1 µM dexamethasone, and 10 µg/mL insulin.

-

Adipocyte Maintenance Medium: DMEM with 10% FBS and 10 µg/mL insulin.

-

Kudinoside-D/LZ3 stock solution

Procedure:

-

Cell Seeding: Plate 3T3-L1 preadipocytes in a suitable culture vessel and culture in DMEM with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

-

Confluence: Grow cells to 100% confluence. Allow the cells to remain confluent for 48 hours to induce growth arrest.

-

Differentiation Induction: Replace the medium with MDI induction medium. This is considered Day 0 of differentiation.

-

Treatment with Kudinoside: For experimental groups, add various concentrations of Kudinoside-D/LZ3 (e.g., 0-40 µM) to the MDI medium.

-

Medium Change: After 48 hours (Day 2), replace the MDI medium (with or without Kudinoside) with adipocyte maintenance medium.

-

Maintenance: Replace the adipocyte maintenance medium every 2 days until the cells are ready for analysis (typically Day 8-10).

Oil Red O Staining for Lipid Accumulation

This method is used to visualize and quantify the accumulation of lipid droplets in differentiated adipocytes.

Materials:

-

Oil Red O stock solution (0.5% in isopropanol)

-

Phosphate-Buffered Saline (PBS)

-

10% Formalin solution

-

60% Isopropanol

-

Isopropanol (100%)

Procedure:

-

Washing: Gently wash the differentiated 3T3-L1 cells with PBS.

-

Fixation: Fix the cells with 10% formalin for 1 hour at room temperature.

-

Washing: Wash the fixed cells with distilled water.

-

Isopropanol Wash: Wash the cells with 60% isopropanol for 5 minutes.

-

Staining: Stain the cells with Oil Red O working solution (6 parts stock to 4 parts water, filtered) for 1 hour at room temperature.

-

Washing: Wash the cells repeatedly with distilled water to remove excess stain.

-

Visualization: Visualize the stained lipid droplets under a microscope.

-

Quantification: To quantify lipid accumulation, elute the Oil Red O stain from the cells with 100% isopropanol and measure the absorbance at approximately 510 nm using a spectrophotometer.

Western Blot Analysis of Signaling Proteins

This protocol is for detecting the expression levels of key proteins in the AMPK signaling pathway.

Materials:

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-p-AMPK, anti-AMPK, anti-p-ACC, anti-ACC, anti-PPARγ, anti-C/EBPα, anti-β-actin (loading control)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Protein Extraction: Lyse the treated and control 3T3-L1 cells with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein on SDS-PAGE gels.

-

Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an ECL substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize to the loading control (β-actin).

Experimental Workflow Diagram

References

In Silico Prediction of Kudinoside Bioactivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kudinosides, a class of triterpenoid saponins derived from the leaves of Ilex kudingcha, have demonstrated notable biological activities, particularly in the realm of metabolic regulation. This technical guide provides an in-depth exploration of the in silico methods used to predict the bioactivity of these compounds, with a focus on their anti-adipogenic properties. The guide details a computational workflow, from target identification and molecular docking to ADMET prediction, and outlines the experimental protocols for validating these predictions. Quantitative data from relevant studies are summarized, and key signaling pathways and experimental workflows are visualized to offer a comprehensive understanding of Kudinoside bioactivity. While specific data for "Kudinoside LZ3" is not available in the public domain, this guide utilizes data for the closely related and well-studied "Kudinoside-D" as a representative example.

Introduction to Kudinosides and Their Bioactivity

Kudinosides are a group of naturally occurring triterpenoid saponins found in the medicinal plant Ilex kudingcha. These compounds have been the subject of research due to their potential therapeutic effects, including anti-inflammatory, antioxidant, and anti-cancer properties. A significant area of interest is their role in metabolic diseases, particularly obesity.

Studies have shown that Kudinoside-D, a prominent member of this class, can suppress the differentiation of preadipocytes into mature fat cells (adipogenesis)[1]. This effect is primarily mediated through the modulation of the AMP-activated protein kinase (AMPK) signaling pathway, a key regulator of cellular energy homeostasis[1]. By activating AMPK, Kudinoside-D initiates a cascade of events that leads to the downregulation of key adipogenic transcription factors, thereby inhibiting the accumulation of lipids.

In Silico Bioactivity Prediction Workflow

The prediction of a compound's biological activity using computational methods is a cornerstone of modern drug discovery. This in silico approach allows for the rapid screening of compounds and provides insights into their mechanisms of action before proceeding to more resource-intensive experimental validation.

Target Identification and Ligand Preparation

The initial step involves identifying a biological target relevant to the desired therapeutic effect. For the anti-adipogenic activity of Kudinosides, AMPK is a key target[1]. The three-dimensional structure of the target protein is obtained from databases such as the Protein Data Bank (PDB). The structure of the ligand, in this case, Kudinoside-D, is prepared by generating its 3D conformation and optimizing its geometry using computational chemistry software.

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor. This method helps to elucidate the binding mode and affinity of the ligand to the active site of the target protein. For Kudinoside-D, docking studies would be performed with the regulatory γ-subunit of AMPK to predict the binding interactions.

ADMET Prediction

Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) are crucial pharmacokinetic properties that determine the drug-likeness of a compound. In silico ADMET prediction models are used to assess these properties early in the drug discovery process.

Table 1: Predicted ADMET Properties of a Representative Triterpenoid Saponin

| Property | Predicted Value | Interpretation |

| Absorption | ||

| Caco-2 Permeability (logPapp) | Low | Low intestinal absorption |

| Human Intestinal Absorption (%) | < 30% | Poorly absorbed |

| Distribution | ||

| Blood-Brain Barrier (BBB) Permeability | Low | Unlikely to cross the BBB |

| Plasma Protein Binding (%) | > 90% | High binding to plasma proteins |

| Metabolism | ||

| CYP2D6 Inhibitor | Non-inhibitor | Low risk of drug-drug interactions |

| CYP3A4 Inhibitor | Non-inhibitor | Low risk of drug-drug interactions |

| Excretion | ||

| Renal Organic Cation Transporter 2 (OCT2) Substrate | No | Not a substrate for renal excretion via OCT2 |

| Toxicity | ||

| AMES Toxicity | Non-mutagenic | Low risk of carcinogenicity |

| hERG I Inhibitor | Non-inhibitor | Low risk of cardiotoxicity |

Experimental Validation of Anti-Adipogenic Activity

In silico predictions must be validated through rigorous experimental testing. The 3T3-L1 preadipocyte cell line is a widely used in vitro model to study adipogenesis.

Quantitative Data on Kudinoside-D Bioactivity

Studies on Kudinoside-D have provided quantitative data on its anti-adipogenic effects in 3T3-L1 cells.

Table 2: Effect of Kudinoside-D on Lipid Accumulation in 3T3-L1 Adipocytes

| Concentration (µM) | Inhibition of Lipid Droplet Formation (%) |

| 0 | 0 |

| 10 | Data not available |

| 20 | Data not available |

| 40 | Significant reduction |

| IC50 | 59.49 µM [1] |

Table 3: Effect of Kudinoside-D on Adipogenic Marker Expression

| Marker | Treatment | Expression Level (relative to control) |

| p-AMPK/AMPK | Kudinoside-D (40 µM) | Increased[1] |

| PPARγ | Kudinoside-D (40 µM) | Significantly repressed[1] |

| C/EBPα | Kudinoside-D (40 µM) | Significantly repressed[1] |

Note: While the referenced study indicates a significant repression of PPARγ and C/EBPα, specific quantitative fold-changes were not provided.

Signaling Pathway of Kudinoside-D in Adipogenesis

Kudinoside-D exerts its anti-adipogenic effects primarily through the activation of the AMPK signaling pathway.

The activation of AMPK by Kudinoside-D leads to the phosphorylation and inactivation of Acetyl-CoA Carboxylase (ACC), a key enzyme in fatty acid synthesis. Concurrently, activated AMPK suppresses the expression of the master adipogenic transcription factors, Peroxisome Proliferator-Activated Receptor γ (PPARγ) and CCAAT/enhancer-binding protein α (C/EBPα)[1]. The downregulation of these factors is a critical step in the inhibition of adipogenesis.

Detailed Experimental Protocols

3T3-L1 Cell Culture and Differentiation

-

Cell Culture: 3T3-L1 preadipocytes are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Induction of Differentiation: Two days post-confluence, differentiation is induced by treating the cells with a differentiation medium containing DMEM, 10% FBS, 0.5 mM 3-isobutyl-1-methylxanthine (IBMX), 1 µM dexamethasone, and 10 µg/mL insulin for two days.

-

Maintenance: The medium is then replaced with DMEM containing 10% FBS and 10 µg/mL insulin for another two days, followed by DMEM with 10% FBS for an additional four days, with medium changes every two days.

Oil Red O Staining for Lipid Accumulation

-

Fixation: Differentiated 3T3-L1 cells are washed with phosphate-buffered saline (PBS) and fixed with 10% formalin for 1 hour.

-

Staining: After washing with water, the cells are stained with a freshly prepared Oil Red O solution (0.5 g of Oil Red O in 100 mL of isopropanol, diluted with water) for 1 hour.

-

Quantification: The stained lipid droplets are visualized under a microscope. For quantification, the stain is eluted with isopropanol, and the absorbance is measured at 510 nm.

Western Blot Analysis for Protein Expression

-

Protein Extraction: Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour and then incubated with primary antibodies against p-AMPK, AMPK, PPARγ, and C/EBPα overnight at 4°C.

-

Detection: After washing, the membrane is incubated with horseradish peroxidase (HRP)-conjugated secondary antibodies for 1 hour. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Quantitative Real-Time PCR (qPCR) for Gene Expression

-

RNA Extraction and cDNA Synthesis: Total RNA is extracted from cells using a suitable kit, and its concentration and purity are determined. First-strand cDNA is synthesized from the total RNA using a reverse transcription kit.

-

qPCR: qPCR is performed using a SYBR Green master mix with specific primers for PPARγ, C/EBPα, and a housekeeping gene (e.g., β-actin) for normalization.

-

Data Analysis: The relative gene expression is calculated using the 2-ΔΔCt method.

Conclusion

The in silico prediction of bioactivity, coupled with experimental validation, provides a powerful paradigm for the discovery and characterization of novel therapeutic agents from natural sources. While further research is needed to fully elucidate the therapeutic potential of this compound and other kudinosides, the available data on Kudinoside-D strongly suggest that these compounds are promising candidates for the development of anti-obesity agents. The methodologies and data presented in this guide offer a comprehensive framework for researchers and drug development professionals to advance the study of these and other bioactive natural products.

References

Methodological & Application

Application Notes and Protocols for the Isolation and Purification of Kudinosides

Audience: Researchers, scientists, and drug development professionals.

Introduction: